molecular formula C33H37N5O5 B1670595 Dihydroergotamine CAS No. 511-12-6

Dihydroergotamine

Cat. No.: B1670595
CAS No.: 511-12-6
M. Wt: 583.7 g/mol
InChI Key: LUZRJRNZXALNLM-JGRZULCMSA-N
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Scientific Research Applications

Migraine Treatment

Dihydroergotamine is widely recognized for its effectiveness in treating acute migraine attacks. It acts as a potent vasoconstrictor and is administered either intranasally or via injection. Clinical studies have demonstrated its efficacy in reducing migraine severity and duration.

  • Clinical Evidence : A systematic review indicated that this compound, when compared to placebo and other treatments, significantly alleviates migraine symptoms . In a double-blind, placebo-controlled crossover study, the combination of low-dose acetylsalicylic acid with this compound showed promising results in migraine prophylaxis .

Cluster Headaches

This compound is also effective in managing cluster headaches, which are characterized by severe unilateral pain. The drug can be administered during acute episodes to provide rapid relief.

  • Administration Methods : The subcutaneous route is often preferred for immediate effect, while intranasal formulations are also available for patient convenience.

Post-Dural Puncture Headache

Post-dural puncture headache (PDPH) can occur following spinal anesthesia or lumbar puncture. This compound has been used as a treatment option due to its ability to constrict dilated blood vessels in the cranial cavity.

  • Case Studies : Several case reports highlight the successful use of this compound in alleviating PDPH symptoms, particularly when conventional treatments fail .

Vascular Headaches

Beyond migraines and cluster headaches, this compound has applications in treating other forms of vascular headaches. Its mechanism of action involves agonism at serotonin receptors (5-HT1B and 5-HT1D), leading to vasoconstriction and reduced inflammation within cranial blood vessels.

Pharmacokinetics and Safety Profile

This compound exhibits a complex pharmacokinetic profile characterized by rapid absorption and extensive first-pass metabolism when taken orally. Its half-life ranges from 6 to 8 hours, necessitating careful dosing to avoid potential side effects such as nausea, vomiting, or ischemic events.

  • Safety Considerations : The drug is contraindicated in patients with cardiovascular diseases due to its vasoconstrictive properties. Monitoring for adverse effects is essential during treatment .

Combination Therapies

Research has explored the use of this compound in combination with other medications to enhance therapeutic outcomes. For instance:

  • Combination with NSAIDs : Studies suggest that combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) can provide superior pain relief compared to monotherapy .
  • Use with Antiemetics : Co-administration with antiemetic agents can mitigate nausea associated with migraine attacks, improving patient tolerance and compliance.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms underlying the effectiveness of this compound in various headache disorders. Investigations into its long-term safety profile and potential applications in other vascular-related conditions are also underway.

Biological Activity

Dihydroergotamine (DHE) is a semi-synthetic derivative of ergotamine, primarily used in the treatment of migraine headaches. Its biological activity is characterized by its interactions with various neurotransmitter receptors, particularly serotonin receptors, and its pharmacokinetic properties that influence its therapeutic efficacy and safety profile.

DHE exhibits agonistic activity at several serotonin receptors, notably:

  • 5-HT1B : Contributes to vasoconstriction of cranial blood vessels.
  • 5-HT1D : Inhibits the release of pro-inflammatory neuropeptides.
  • 5-HT1F : Modulates trigeminal nociceptive pathways.

Additionally, DHE interacts with adrenergic and dopaminergic receptors, which may enhance its effectiveness in patients who do not respond adequately to triptans, another class of migraine medications .

Pharmacokinetics

The pharmacokinetic profile of DHE varies significantly depending on the route of administration:

RouteBioavailabilityTmax (time to peak plasma concentration)Half-life
Intranasal~40%30-60 min0.7-1 h
Intravenous100%1-2 min10-13 h
Oral~1%Not applicable due to first-pass metabolismNot applicable
Subcutaneous100%24-34 min10-13 h

DHE is primarily metabolized in the liver, with a significant portion converted into active metabolites that maintain similar pharmacological effects .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of DHE in treating acute migraine attacks. For instance:

  • A double-blind, randomized controlled trial demonstrated that DHE nasal spray significantly reduced headache severity compared to placebo, with 71% of patients reporting relief within one hour .
  • In a study involving 114 chronic migraine patients , 67% achieved headache freedom after intravenous DHE treatment, with sustained relief noted up to one month post-treatment .

Comparative Efficacy

A comparative analysis of various migraine treatments shows the effectiveness of DHE against other agents:

Drug/DoseRelief (%)Treatment Effect (%)Freedom (%)
Levadex (orally inhaled DHE 1.0 mg)592428
Migranal (2.0 mg)6138Not reported
Sumatriptan (100 mg)593029
Rizatriptan (10 mg)88.1No placebo60.9

These results indicate that while DHE is effective, patient response can vary significantly based on individual factors and treatment history .

Case Studies and Clinical Applications

Several case studies highlight the clinical applications and potential complications associated with DHE use:

  • A report on status migrainosus indicated that while DHE was effective in managing severe migraine episodes, it was associated with a rare complication known as reversible cerebral vasoconstriction syndrome (RCVS), underscoring the need for careful monitoring during treatment .
  • Long-term studies have shown that patients detoxified from medication overuse and treated with repetitive IV DHE experienced sustained improvement in headache frequency and severity for up to two years .

Safety Profile and Adverse Effects

DHE generally has a favorable safety profile; however, side effects can occur. Common adverse effects include:

  • Nausea
  • Nasopharyngeal irritation (especially with nasal spray)
  • Rare instances of cardiovascular complications

Monitoring for these effects is crucial, particularly in patients with pre-existing cardiovascular conditions .

Properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZRJRNZXALNLM-JGRZULCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6190-39-2 (mesylate)
Record name Dihydroergotamine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6045614
Record name Dihydroergotamine
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Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Dihydroergotamine
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Solubility

2.29e-01 g/L
Record name Dihydroergotamine
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Mechanism of Action

DHE has several proposed mechanisms which may contribute to its therapeutic efficacy as an abortive therapy in migraines. Firstly, DHE's s agonist action on 5-hydroxytryptamine (5HT) 1b receptors in the smooth muscle of the cranial vasculature may provide relief via vasoconstriction of the blood vessels which typically become dilated due to the release of CGRP during migraine attacks. DHE's off-target action at alpha-adrenergic receptors may further contribute via this mechanism. The remaining mechanisms are thought to provide relief through the effects on the neurogenic causes of migraine symptoms. Agonist action by DHE on 5-HT1b and 5-HT1d receptors inhibits nociceptive signalling through the ventroposteromedial thalamus to the trigeminal sensory neurons. Further action on 5-HT1b and 5-HT1d receptors with the addition of agonist activity on 5-HT1f in the trigeminal nucleus caudalis decreases afferent signalling to trigeminal sensory neurons which contributes to central sensitization. The success of experimental compounds selectively targetting the 5-HT1f receptor lends support to this mechanism. Lastly, action at 5-HT1d receptors on trigeminal nerve terminals inhibits the release of vasoactive neuropeptides thought to contribute to pain and inflammation during a migraine attack. DHE is known to have 10-fold less potency at the 5-HT1b receptor than its predecessor ergotamine which reduces the incidence of vascular side effects. Notably, DHE slowly diffuses from receptors resulting in unreliable prediction of effects from plasma concentration.
Record name Dihydroergotamine
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CAS No.

511-12-6, 6190-39-2
Record name Dihydroergotamine
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Record name Dihydroergotamine
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Record name DIHYDROERGOTAMINE
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Record name Dihydroergotamine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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